1-(3-Hydroxyphenyl)butan-1-one
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Overview
Description
1-(3-Hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O2 It is a phenylbutanone derivative, characterized by a hydroxy group attached to the phenyl ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, catalytic hydrogenation of 3-phenylbut-2-en-1-one in the presence of a palladium catalyst can yield the desired compound. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 in H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.
Major Products Formed:
Oxidation: this compound can be converted to 1-(3-oxophenyl)butan-1-one.
Reduction: The compound can be reduced to 1-(3-hydroxyphenyl)butanol.
Substitution: Various substituted phenylbutanones depending on the substituent introduced.
Scientific Research Applications
1-(3-Hydroxyphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)butan-1-one: This compound has the hydroxy group at the fourth position on the phenyl ring, which may result in different chemical and biological properties.
1-(2-Hydroxyphenyl)butan-1-one: The hydroxy group at the second position can influence the compound’s reactivity and interactions with biological targets.
1-(3-Methoxyphenyl)butan-1-one: The presence of a methoxy group instead of a hydroxy group can alter the compound’s polarity and solubility.
Properties
CAS No. |
103323-29-1 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,11H,2,4H2,1H3 |
InChI Key |
WATLTSOXMHYXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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